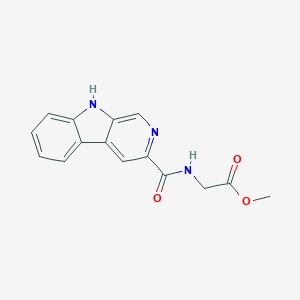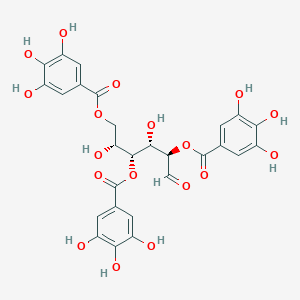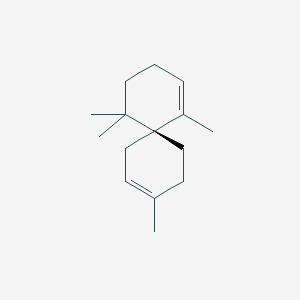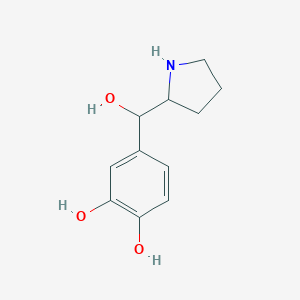
1,2,3,4-Tetrahidro-2,7-naftiridina
Descripción general
Descripción
1,2,3,4-Tetrahydro-2,7-naphthyridine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydro-2,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydro-2,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades anticancerígenas
Las 1,6-naftiridinas, un compuesto relacionado, se ha descubierto que tienen una variedad de aplicaciones, como propiedades anticancerígenas . Han sido estudiados por su actividad anticancerígena en diferentes líneas celulares de cáncer .
Propiedades anti-VIH
Las 1,6-naftiridinas también se han estudiado por sus posibles propiedades anti-VIH .
Propiedades antimicrobianas
Estos compuestos han mostrado propiedades antimicrobianas, lo que los hace potencialmente útiles en la lucha contra diversas infecciones microbianas .
Propiedades analgésicas
Las 1,6-naftiridinas se ha descubierto que tienen propiedades analgésicas, lo que podría hacerlas útiles en el manejo del dolor .
Propiedades antiinflamatorias
Estos compuestos han demostrado propiedades antiinflamatorias, lo que podría ser beneficioso en el tratamiento de afecciones asociadas con la inflamación .
Propiedades antioxidantes
Las 1,6-naftiridinas han mostrado actividades antioxidantes, lo que podría hacerlas útiles en la lucha contra el estrés oxidativo .
Derivado de amina quiral
“(S)- (+)-1,2,3,4-Tetrahidro-1-naftilamina” se utiliza como un derivado de amina quiral en estudios de discriminación quiral en tiempo real de enantiómeros .
Resolución cinética de aminas quirales
Este compuesto se ha utilizado en estudios de resolución cinética de aminas quirales con ω-transaminasa utilizando un reactor de membrana enzimática .
Safety and Hazards
1,2,3,4-Tetrahydro-2,7-naphthyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Naphthyridines, including 1,2,3,4-Tetrahydro-2,7-naphthyridine, have significant importance in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more ecofriendly, safe, and atom-economical approaches for the synthesis of naphthyridines . Additionally, a complete correlation of synthesis with biological activity remains an area of interest .
Mecanismo De Acción
Target of Action
It is known that naphthyridine derivatives have a broad range of biological activities, including antimicrobial and anticancer activities .
Mode of Action
It’s known that naphthyridine derivatives interact with their targets to exert their effects
Biochemical Pathways
Given the broad biological activities of naphthyridine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Naphthyridine derivatives are known for their antimicrobial and anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in certain contexts.
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Análisis Bioquímico
Cellular Effects
It’s hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently limited .
Metabolic Pathways
Information on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently limited .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTPQWRLHLQVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591043 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108749-08-2 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for synthesizing 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?
A1: Two main synthetic approaches are highlighted in the research:
- Reductive Amination of Schiff's Bases [, ]: This method involves the reaction of a suitably substituted aromatic aldehyde with tert-butylamine to form a Schiff base. Subsequent lithiation, formylation, and reductive amination, followed by removal of the tert-butyl protecting group, yield the desired 1,2,3,4-tetrahydro-2,7-naphthyridine derivative. This method is highlighted as a convenient route for synthesizing 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ].
Q2: Are there specific structural modifications explored in the context of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?
A2: The research specifically mentions exploring the synthesis of 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ]. This suggests an interest in understanding the impact of a methoxy group at the 3-position of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold. Further research would be needed to explore the structure-activity relationships and how this specific modification influences the compound's properties or potential biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)





